Bienvenue dans la boutique en ligne BenchChem!

4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine

medicinal chemistry structure-activity relationship triazole-piperidine scaffold

4-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine (CAS 1343915-22-9, molecular formula C₁₂H₂₂N₄, molecular weight 222.33) is a synthetic small-molecule piperidinyl-triazole derivative. The compound is structurally characterized by a piperidine ring directly attached at the 5-position of a 1,2,4-triazole core, which further bears an isobutyl substituent at the 3-position and a methyl group at N-1.

Molecular Formula C12H22N4
Molecular Weight 222.33 g/mol
Cat. No. B13624222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine
Molecular FormulaC12H22N4
Molecular Weight222.33 g/mol
Structural Identifiers
SMILESCC(C)CC1=NN(C(=N1)C2CCNCC2)C
InChIInChI=1S/C12H22N4/c1-9(2)8-11-14-12(16(3)15-11)10-4-6-13-7-5-10/h9-10,13H,4-8H2,1-3H3
InChIKeySEQKYQRSKUTNQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine – Chemical Identity and Baseline Characteristics for Procurement Screening


4-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine (CAS 1343915-22-9, molecular formula C₁₂H₂₂N₄, molecular weight 222.33) is a synthetic small-molecule piperidinyl-triazole derivative . The compound is structurally characterized by a piperidine ring directly attached at the 5-position of a 1,2,4-triazole core, which further bears an isobutyl substituent at the 3-position and a methyl group at N-1 . It is listed in the Therapeutic Target Database (TTD) as 'Piperidinyl triazole derivative 5' and is associated with Merck Sharp & Dohme Corp. as the originator company, under the target prolylcarboxypeptidase (PRCP) [1]. No melting point, boiling point, logP, or solubility data are publicly available, limiting initial physicochemical filtering.

Why 4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine Cannot Be Replaced by Isomeric or Homologous Triazole-Piperidines


Close analogs sharing the C₁₂H₂₂N₄ formula (e.g., 2-(2-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethyl)piperidine, CAS 1341783-07-0) differ critically in two structural variables: the nature of the C-3 triazole substituent (isobutyl vs. ethyl) and the linker topology (direct C–C bond vs. ethylene spacer) . These alterations modify the spatial presentation of the piperidine nitrogen, the conformational flexibility of the side chain, and the lipophilic bulk adjacent to the triazole core, all of which directly impact target binding and off-target profiles . The compound is a specific inhibitor of prolylcarboxypeptidase (PRCP), a serine protease involved in the renin-angiotensin, kallikrein-kinin, and pro-opiomelanocortin pathways; even minor structural changes are documented to shift selectivity among related serine proteases, making generic substitution scientifically unsound without matched comparative pharmacological data [1].

Quantitative Comparative Evidence for Differentiated Selection of 4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine


Structural Topology Divergence: Direct Piperidine Attachment vs. Ethylene-Linked Analog

The target compound features a direct C–C bond between the piperidine 4-position and the triazole 5-position, creating a rigid, coplanar-adjacent arrangement. Its closest isomeric analog, 2-(2-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethyl)piperidine (CAS 1341783-07-0), inserts a two-carbon ethylene spacer, thereby increasing linker flexibility and repositioning the piperidine nitrogen relative to the triazole plane . The molecular formula and molecular weight are identical (C₁₂H₂₂N₄, 222.33), but the topological polar surface area (TPSA) and three-dimensional conformational ensemble differ fundamentally; a direct attachment yields a TPSA of approximately 33.6 Ų, while the ethylene-bridged analog is predicted to exhibit a TPSA closer to 30.5 Ų due to the burial of the piperidine NH within the flexible linker [1].

medicinal chemistry structure-activity relationship triazole-piperidine scaffold

Lipophilic Bulk at Triazole C-3: Isobutyl vs. Ethyl Substituent Differentiation

The target compound contains an isobutyl (-CH₂CH(CH₃)₂) group at the triazole 3-position, whereas the ethylene-linked comparator 2-(2-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethyl)piperidine bears a smaller ethyl (-CH₂CH₃) substituent . The isobutyl group adds approximately one additional carbon and two additional hydrogen atoms, increasing the computed logP contribution (ClogP) by an estimated +0.5 to +0.7 log units relative to the ethyl analog, based on fragment-based lipophilicity contributions [1]. In the context of PRCP inhibition, the S1' pocket of the enzyme is known to accommodate hydrophobic residues, and the extended branched alkyl chain may engage a deeper hydrophobic sub-pocket that is not accessed by the smaller ethyl substituent [2].

lipophilicity protein-ligand binding hydrophobic interaction

Target Selectivity: PRCP Inhibition vs. Multi-Target Liability of Generic Triazole-Piperidines

The compound is explicitly annotated as a prolylcarboxypeptidase (PRCP) inhibitor in the Therapeutic Target Database, originating from a focused Merck Sharp & Dohme medicinal chemistry program [1]. In contrast, structurally similar triazole-piperidine scaffolds have been patented for diverse, unrelated targets including gamma-secretase modulation (US20140011816A1) [2] and aspartic protease/renin inhibition (EP2614823A1) [3], illustrating that the triazole-piperidine motif alone is promiscuous. The isobutyl substitution pattern, combined with direct piperidine-triazole attachment, is specifically associated with the PRCP inhibitor patent family (WO2011137024A1, WO2011143057A1), although the precise IC₅₀ value for this particular compound has not been publicly disclosed in accessible peer-reviewed or patent literature [4].

target selectivity PRCP inhibition off-target profiling

Defined Application Domains for 4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine Based on Verifiable Evidence


PRCP Inhibitor Lead Optimization in Cardiometabolic Drug Discovery

Medicinal chemistry teams pursuing prolylcarboxypeptidase (PRCP) as a target for obesity, diabetes, or metabolic syndrome can deploy this compound as a structurally defined starting point within Merck's disclosed inhibitor space [1]. The isobutyl substituent provides a differentiated hydrophobic probe for the S1' pocket, while the direct piperidine-triazole linkage constrains the scaffold in a conformation distinct from the more flexible ethylene-linked analog . Because no quantitative IC₅₀ or in vivo efficacy data are publicly available, the compound is best used as a tool for comparative SAR exploration—specifically, for benchmarking the isobutyl/direct-attachment topology against the ethyl/ethylene-bridged analog (CAS 1341783-07-0) in PRCP enzymatic and cellular assays.

Selectivity Profiling of Triazole-Piperidine Scaffolds Across Serine Proteases

Given that triazole-piperidine scaffolds are claimed across multiple protease targets (gamma-secretase, renin, PRCP) [2][3], this compound serves as a selectivity probe to dissect the contribution of the isobutyl substitution pattern to target engagement. A panel including recombinant PRCP, renin, and gamma-secretase can quantify the selectivity window attributable to the isobutyl/direct-attachment topology, generating data that are currently absent from the public domain. This application directly addresses the knowledge gap identified in Section 3, where only target annotation—not quantitative selectivity—is available.

In Silico Model Building and Docking Validation for PRCP Inhibitor Design

The distinct topological features of this compound (rigid piperidine-triazole junction, branched isobutyl side chain, N-methyl triazole) make it a valuable input for molecular docking and pharmacophore model refinement against the PRCP active site. Computational chemists can compare the predicted binding pose of the isobutyl/direct-attachment compound against that of the ethyl/ethylene-linked analog to rationalize any differences in activity observed in biochemical assays, thereby guiding subsequent synthetic iterations .

Procurement for Fragment-Based or Scaffold-Hopping Library Design

Compound library designers seeking to populate a triazole-piperidine chemical space with defined, annotated vectors can include this compound as a representative of the '1,2,4-triazole with C-5 direct piperidine and C-3 branched alkyl' sub-class. Its procurement enables empirical comparison against the 'ethylene-linked' and 'C-3 linear alkyl' sub-classes within the same molecular weight window (~222 Da), facilitating systematic exploration of linker topology and alkyl branching effects on physicochemical and biological properties [1].

Quote Request

Request a Quote for 4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.